Siais001 -

Siais001

Catalog Number: EVT-10955838
CAS Number:
Molecular Formula: C48H51N7O4
Molecular Weight: 790.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Siais001 involves a multi-step process that begins with Alectinib as the core structure. The synthesis includes the following technical details:

  1. Starting Materials: Alectinib is used as the foundational scaffold.
  2. Linker Design: Various linkers are employed to connect Alectinib to CRBN ligands. These linkers are crucial for the stability and efficacy of the PROTAC.
  3. Solid-Phase Synthesis: The synthesis utilizes solid-phase techniques to facilitate the assembly of the compound .
  4. Purification: Following synthesis, purification methods such as chromatography are employed to isolate Siais001 in its active form.

The synthetic strategy emphasizes optimizing linker length and composition to enhance solubility and bioavailability while maintaining the compound's ability to induce protein degradation effectively .

Molecular Structure Analysis

Siais001 exhibits a complex molecular structure characterized by:

  • Core Structure: Based on Alectinib, which features a piperidinyl moiety critical for binding to ALK.
  • Linker Composition: The linker connects the Alectinib core to thalidomide or similar E3 ligase-binding moieties, facilitating targeted degradation.
  • Molecular Data: Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within Siais001 .
Chemical Reactions Analysis

Siais001 participates in several significant chemical reactions:

  1. Target Protein Degradation: Upon administration, Siais001 forms a ternary complex with ALK and CRBN, leading to ubiquitination of ALK and subsequent proteasomal degradation.
  2. Inhibition Reactions: The compound effectively inhibits ALK phosphorylation at low nanomolar concentrations, showcasing its potency in disrupting oncogenic signaling pathways .
  3. Cell Cycle Arrest: Treatment with Siais001 has been shown to induce cell cycle arrest in cancer cells at the G1/S phase, further contributing to its anti-cancer effects .
Mechanism of Action

The mechanism of action for Siais001 involves several key processes:

  1. Binding Affinity: Siais001 binds specifically to ALK due to its structural similarity to Alectinib, which is known for high-affinity interactions with the kinase domain of ALK.
  2. Formation of Ternary Complexes: The compound facilitates the formation of a ternary complex involving ALK and CRBN, which is essential for targeting ALK for ubiquitination.
  3. Ubiquitination and Degradation: Once ubiquitinated, ALK is recognized by the proteasome for degradation, leading to reduced levels of this oncogenic protein in cancer cells .
Physical and Chemical Properties Analysis

Siais001 possesses distinct physical and chemical properties:

  • Molecular Weight: The molecular weight is determined during synthesis and characterization phases.
  • Solubility: The solubility profile indicates favorable conditions for oral administration due to optimized linker design that enhances solubility in biological systems.
  • Stability: Stability studies under various conditions (pH, temperature) are critical for determining shelf life and storage requirements .
Applications

Siais001 is primarily utilized in scientific research focused on targeted cancer therapies. Its applications include:

  • Cancer Treatment: As a PROTAC targeting ALK, Siais001 holds promise for treating cancers driven by ALK mutations, particularly NSCLC and ALCLs.
  • Research Tool: It serves as a valuable tool in understanding protein degradation mechanisms and developing new therapeutic strategies against other oncogenic proteins .
  • Drug Development: The compound acts as a model for designing future PROTACs targeting various other proteins implicated in cancer progression .
Introduction to Targeted Protein Degradation in ALK-Positive Malignancies

Molecular Pathogenesis of ALK-Rearranged Non-Small Cell Lung Cancer

Anaplastic lymphoma kinase (ALK) gene rearrangements are established oncogenic drivers in several malignancies, most notably non-small cell lung cancer (NSCLC), where they occur in 3–7% of cases [3]. The most common rearrangement involves fusion between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene, resulting in constitutively active ALK tyrosine kinase. This fusion protein aberrantly activates downstream signaling cascades—including RAS/MAPK, PI3K/AKT, and JAK/STAT pathways—promoting uncontrolled cellular proliferation, survival, and metastasis [3] [8]. Over 90 distinct ALK rearrangements have been identified, with EML4-ALK variant 1 (E13;A20) and variant 3 (E6;A20) predominating [3]. ALK rearrangements are primarily found in lung adenocarcinomas, though rare occurrences exist in squamous cell carcinoma and other subtypes [3] [5].

The clinical significance of ALK rearrangements was validated by the efficacy of ALK tyrosine kinase inhibitors, such as crizotinib, which improved progression-free survival (PFS) from 3.0 months to 7.7 months in chemotherapy-pretreated patients [3]. However, the heterogeneity of fusion variants and the emergence of resistance mutations fundamentally limit durable therapeutic success.

Table 1: Prevalence and Clinical Characteristics of ALK-Rearranged NSCLC

Molecular FeaturePrevalence/ImpactClinical Relevance
EML4-ALK Fusion Variant 1~33% of ALK+ NSCLCAssociated with crizotinib sensitivity
EML4-ALK Fusion Variant 3~29% of ALK+ NSCLCHigher risk of relapse on second-gen ALK inhibitors
Non-EML4 Fusion Partners~10% of ALK+ NSCLCDiverse partners (e.g., KIF5B, TFG) may influence drug response
Metastatic CNS Involvement20–30% at diagnosisDue to poor CNS penetration of early ALK inhibitors

Limitations of Occupancy-Driven ALK Inhibition Therapies

Occupancy-driven inhibitors (e.g., crizotinib, alectinib, lorlatinib) bind the ATP pocket of ALK kinase, transiently inhibiting catalytic activity. While these agents improve outcomes, resistance invariably develops through several mechanisms:

  • Secondary ALK Mutations: Point mutations (e.g., G1202R, L1196M, F1174L) reduce drug-binding affinity. The solvent-front mutation G1202R emerges in 25–40% of patients treated with second-generation ALK inhibitors like alectinib and confers high-level resistance [3] [9].
  • Pharmacokinetic Failure: Inadequate blood-brain barrier penetration permits central nervous system (CNS) sanctuary sites for tumor progression, observed in 20–30% of patients on crizotinib [3].
  • Bypass Signaling: Activation of alternative pathways (e.g., EGFR, KIT) sustains oncogenic signaling despite ALK inhibition [8] [9].

Table 2: Resistance Mechanisms to ALK Tyrosine Kinase Inhibitors

Resistance MechanismExample(s)Impact on Therapy
ALK Kinase Domain MutationsG1202R, L1196M, F1174LReduces inhibitor binding affinity; prevalence varies by TKI
ALK Gene AmplificationIncreased ALK copy numberSustains signaling at high kinase activity levels
Bypass Track ActivationEGFR, KIT, IGF-1R upregulationMaintains downstream signaling independent of ALK
Pharmacologic SanctuariesCNS metastasesDue to poor blood-brain barrier penetration of some TKIs

Second- and third-generation ALK inhibitors (e.g., alectinib, lorlatinib) overcome some resistance mutations but face new mutational challenges. For instance, G1202R remains problematic for most inhibitors except lorlatinib, which itself selects for compound mutations (e.g., ALK L1198F + C1156Y) that restore kinase activity [3] [9].

PROTAC Technology: Event-Driven Pharmacological Paradigm

Proteolysis targeting chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven degradation. These heterobifunctional molecules consist of three elements:

  • A ligand binding the protein of interest (POI)
  • A ligand recruiting an E3 ubiquitin ligase
  • A chemical linker tethering the two ligands [2] [8]

Upon forming a ternary complex (POI-PROTAC-E3 ligase), the POI is polyubiquitinated and degraded by the 26S proteasome. This catalytic process enables substoichiometric activity—a single PROTAC molecule can degrade multiple POI copies—overcoming limitations of target overexpression [2] [8] [10]. Key advantages over tyrosine kinase inhibitors include:

  • Target Elimination: Degradation ablates both enzymatic and scaffolding functions of oncoproteins.
  • Resistance Mitigation: Effective against mutated targets if binding affinity is retained.
  • Extended Target Coverage: Capable of degrading "undruggable" proteins lacking catalytic sites [2] [8].

The most utilized E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and cereblon (CRBN), owing to well-characterized ligands and expression patterns [2] [8]. PROTACs are not without challenges, however, including molecular size (>700 Da) potentially limiting bioavailability and the "hook effect" (decreased degradation at high concentrations due to incomplete ternary complex formation) [2] [8].

Table 3: Comparison of Occupancy-Driven vs. Event-Driven Pharmacological Mechanisms

CharacteristicOccupancy-Driven InhibitorsPROTAC Degraders
Mechanism of ActionReversible target inhibitionTarget ubiquitination and degradation
PharmacodynamicsRequires sustained target occupancyCatalytic; single molecule degrades multiple targets
Impact on Mutated TargetsSusceptible to binding-site mutationsEffective if binding affinity retained
Scope of ActionLimited to proteins with druggable pocketsDegrades scaffolding proteins and non-enzymatic targets
Resistance MechanismsMutation, amplification, bypass signalingAltered E3 ligase expression; ternary complex instability

Rationale for SIAIS001 Development in ALK-Targeted Therapy

SIAIS001 was developed to address the limitations of conventional ALK inhibitors by exploiting PROTAC-mediated degradation. Its design incorporates:

  • Alectinib as the ALK-Targeting Moiety: Alectinib was selected for its high selectivity, CNS penetration, and clinical efficacy against crizotinib-resistant mutations (excluding G1202R) [1] [6]. Unlike ceritinib-based PROTACs, alectinib offers a more compact structure, facilitating oral bioavailability.
  • CRBN-Recruiting Ligand: Thalidomide derivatives recruit cereblon E3 ubiquitin ligase, leveraging established safety profiles and synthetic tractability [1] [6].
  • Optimized Linker Chemistry: A polyethylene glycol (PEG)-based linker balances hydrophilicity, flexibility, and length to stabilize the ternary complex [1].

SIAIS001 induces rapid ALK degradation in multiple ALK-dependent cell lines (e.g., H3122, SU-DHL-1), with a half-maximal degradation concentration (DC₅₀) of 0.9 nM and maximal degradation (Dmax) of 70–80% at 100 nM [1] [6]. Crucially, it retains activity against the G1202R mutant, reducing ALK levels by 40–50%—unachievable with alectinib alone [1] [4]. In vivo, SIAIS001 demonstrates oral bioavailability in rat models (10 mg/kg), achieving plasma concentrations sufficient for ALK degradation, though tissue distribution data remain pending [6].

Table 4: Molecular Characteristics and In Vitro Efficacy of SIAIS001

PropertySpecification/ResultSignificance
ALK LigandAlectinib derivativeHigh selectivity; activity against crizotinib-resistant mutants
E3 LigandThalidomide derivative (CRBN recruiter)Favorable safety profile; synthetic accessibility
LinkerPolyethylene glycol-basedOptimizes ternary complex formation
DC₅₀ (ALK Degradation)0.9 nMHigh potency in cellular models
Degradation of G1202R Mutant ALK40–50% reductionOvercomes alectinib resistance
Oral Bioavailability (Rat)Achieved at 10 mg/kgEnables oral dosing regimen

The modular design of SIAIS001 allows iterative optimization. For example, linker length adjustments have yielded analogs like SIAIS091 with enhanced degradation efficiency [1]. By degrading both wild-type and mutant ALK fusion proteins, SIAIS001 represents a promising strategy to circumvent kinase mutation-mediated resistance, extending the therapeutic window for ALK-rearranged malignancies [1] [6] [9].

Properties

Product Name

Siais001

IUPAC Name

8-[4-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]piperazin-1-yl]piperidin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C48H51N7O4

Molecular Weight

790.0 g/mol

InChI

InChI=1S/C48H51N7O4/c1-4-31-26-36-38(48(2,3)45-43(44(36)57)35-13-12-30(28-49)25-39(35)50-45)27-41(31)54-19-16-33(17-20-54)53-23-21-52(22-24-53)18-7-5-6-9-32-10-8-11-34-37(32)29-55(47(34)59)40-14-15-42(56)51-46(40)58/h8,10-13,25-27,33,40,50H,4-5,7,14-24,29H2,1-3H3,(H,51,56,58)

InChI Key

OGAOHACYLUBWJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCN(CC4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(C8=C(C2=O)C9=C(N8)C=C(C=C9)C#N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.